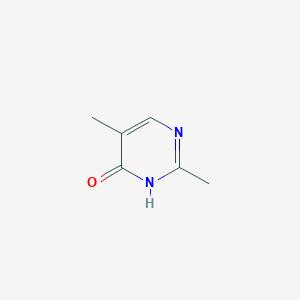
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate is a compound with the molecular formula C37H30N3NaO4S . It is also known by the synonym Alkali Blue 6B .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] . This indicates that the compound contains several phenyl rings, amino groups, a sulfonate group, and a sodium ion. Physical And Chemical Properties Analysis
The molecular weight of this compound is 635.71 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Cooperative Ligand Binding to Proteins
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate and related compounds have been studied for their ability to bind to proteins, such as hen egg white lysozyme. Murakami and Tsurufuji (1998) found that these compounds exhibit cooperative binding stages, implying a potential for selective protein interactions (Murakami & Tsurufuji, 1998).
Catalytic Applications in Organic Chemistry
Research by Akiri and Ojwach (2021) demonstrated the use of sodium 4-hydroxy-3-((phenylimino)methyl)benzenesulfonate in the synthesis of palladium(II) complexes, which were effective catalysts in the methoxycarbonylation of 1-hexene, achieving high yields and selectivity. This suggests potential applications for similar sodium benzenesulfonate derivatives in catalysis (Akiri & Ojwach, 2021).
Inclusion Complex Formation
Suzuki et al. (1996) studied the inclusion complexes formed between cyclomalto-oligosaccharides and various sodium benzenesulfonate derivatives, including sodium 4-[[4-(phenylamino)phenyl]azo]benzenesulfonate. Their research revealed the importance of hydrophobic interactions in complex formation, offering insight into molecular encapsulation and delivery mechanisms (Suzuki et al., 1996).
Dye Chemistry and Interfacial Properties
In the field of dye chemistry and surface science, Hamada et al. (1996) investigated the introduction of trifluoromethyl groups into sodium benzenesulfonate derivatives, highlighting the impact of molecular modifications on solubility and dyeing properties (Hamada et al., 1996).
Nonlinear Optics
Anwar et al. (2000) synthesized ionic 4-amino-1-methylpyridinium benzenesulfonate salts for applications in nonlinear optics, demonstrating their potential in materials science and photonics (Anwar et al., 2000).
Environmental Applications
Yu, Su, and Wang (2005) utilized sodium p-toluenesulfonate (a derivative of benzenesulfonate) in a bipolar membrane-based process for regenerating waste products in chemical manufacturing, indicating environmental applications (Yu, Su, & Wang, 2005).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate involves the reaction of 4-(phenylamino)benzaldehyde with bis(4-(aminophenyl)methyl)benzene to form the intermediate compound, which is then reacted with sodium sulfite and sodium hydroxide to yield the final product.", "Starting Materials": [ "4-(phenylamino)benzaldehyde", "bis(4-(aminophenyl)methyl)benzene", "sodium sulfite", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-(phenylamino)benzaldehyde is reacted with bis(4-(aminophenyl)methyl)benzene in the presence of a suitable solvent and a catalyst to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with sodium sulfite and sodium hydroxide in the presence of a suitable solvent to yield the final product, Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate." ] } | |
CAS RN |
30586-13-1 |
Molecular Formula |
C37H30N3NaO4S |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1 |
InChI Key |
BPCZPTGXEYXQRS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



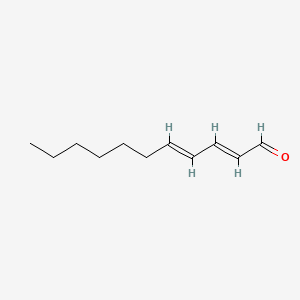
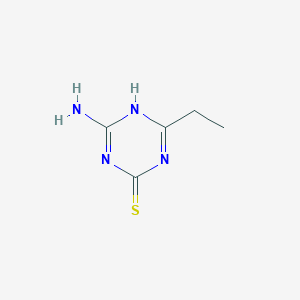
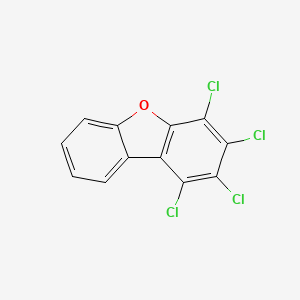

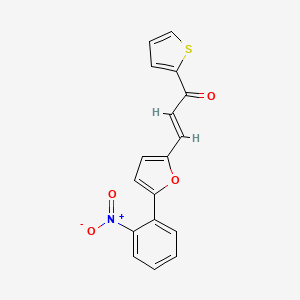
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3423509.png)
![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B3423516.png)



